molecular formula C25H27NO5 B12831731 (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid

Cat. No.: B12831731
M. Wt: 421.5 g/mol
InChI Key: WGILNDLVVGZFCL-GOTSBHOMSA-N
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Description

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclopentyloxy substituent on a pyrrolidine ring. These structural elements contribute to its reactivity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine, fluorenylmethanol, and cyclopentanol.

    Protection of the Amino Group: The amino group of pyrrolidine is protected using the Fmoc group. This is achieved by reacting pyrrolidine with Fmoc-Cl in the presence of a base like triethylamine.

    Introduction of the Cyclopentyloxy Group: The protected pyrrolidine is then reacted with cyclopentanol under acidic conditions to introduce the cyclopentyloxy group.

    Final Coupling: The final step involves coupling the intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimizations are made to improve yield and purity, such as using automated synthesis equipment and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In synthetic chemistry, (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its unique structure allows it to mimic certain biological molecules, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They are explored as candidates for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism by which (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions during chain elongation. In biological systems, the compound may interact with specific enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-hydroxypyrrolidine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a cyclopentyloxy group.

    (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(methoxy)pyrrolidine-2-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.

Uniqueness

The presence of the cyclopentyloxy group in (2S,3S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-(cyclopentyloxy)pyrrolidine-2-carboxylic acid imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation, reactions, applications, and uniqueness in the field of scientific research

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

(2S,3S)-3-cyclopentyloxy-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H27NO5/c27-24(28)23-22(31-16-7-1-2-8-16)13-14-26(23)25(29)30-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-23H,1-2,7-8,13-15H2,(H,27,28)/t22-,23-/m0/s1

InChI Key

WGILNDLVVGZFCL-GOTSBHOMSA-N

Isomeric SMILES

C1CCC(C1)O[C@H]2CCN([C@@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CCC(C1)OC2CCN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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